

Total Synthesis of Turneforcidine: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Turneforcidine

Cat. No.: B1243542

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Turneforcidine, a member of the pyrrolizidine alkaloid family, has attracted significant attention from the scientific community due to its interesting biological activities and challenging chemical structure. This document provides detailed application notes and protocols for the total synthesis of **Turneforcidine**, targeting researchers, scientists, and professionals in drug development. We will explore both racemic and enantioselective synthetic approaches, presenting key experimental data in structured tables and illustrating reaction pathways with clear diagrams.

Racemic Total Synthesis via Metalloiminium Ion Cyclization

A concise and efficient racemic synthesis of (±)-**Turneforcidine** has been developed by Livinghouse and coworkers. This approach relies on a key stereocontrolled cyclization of a metalloiminium ion.^{[1][2][3]}

Summary of Key Reaction Steps and Yields

Step	Reaction	Reagents and Conditions	Product	Yield (%)
1	Imine Formation	Pyrrolidine, 2-(methylthio)-3-(trimethylsilyl)-1-propenyl-containing aldehyde, CH ₂ Cl ₂	Iminium ion precursor	Quant.
2	Metalloiminium Ion Cyclization	TiCl ₄ , CH ₂ Cl ₂ , -78 °C to rt	Bicyclic pyrrolizidinone	78
3	Reductive Desulfurization and Desilylation	Raney Ni, EtOH	Pyrrolizidinone	85
4	Reduction of Lactam	LiAlH ₄ , THF	(±)-Turneforcidine	92

Experimental Protocols

Step 2: Metalloiminium Ion Cyclization

- Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
- Procedure:
 - To a solution of the iminium ion precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) at -78 °C under a nitrogen atmosphere, add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.
 - Stir the reaction mixture at -78 °C for 1 hour.
 - Allow the mixture to warm to room temperature and stir for an additional 12 hours.

- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- Extract the aqueous layer with CH_2Cl_2 (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the bicyclic pyrrolizidinone.

Step 4: Reduction of Lactam to (±)-Turneforcidine

- Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.
- Procedure:
 - To a suspension of lithium aluminum hydride (LiAlH_4 , 3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of the pyrrolizidinone (1.0 eq) in anhydrous THF dropwise.
 - After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
 - Cool the mixture to 0 °C and quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (NaOH), and water.
 - Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
 - Concentrate the filtrate under reduced pressure to yield (±)-Turneforcidine as a crystalline solid.

Reaction Pathway



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Caption: Racemic synthesis of **Turneforcidine**.

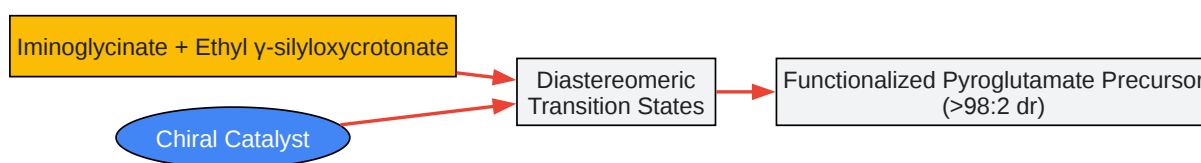
Enantioselective Total Synthesis of (+)-Turneforcidine

An enantioselective synthesis of (+)-**Turneforcidine** has been reported by Liang and Uang, which features a diastereodivergent asymmetric Michael addition as the key step to establish the stereochemistry.[4]

Key Synthetic Strategy

The synthesis commences with a highly diastereoselective Michael addition of an iminoglycinate to ethyl γ -silyloxycrotonate. This reaction, with greater than 98:2 diastereoselectivity, sets the crucial stereocenters of the target molecule. Subsequent hydrolysis and lactamization afford a functionalized pyroglutamate. This intermediate is then elaborated through a series of steps to yield (+)-**Turneforcidine**.

Signaling Pathway of the Key Asymmetric Michael Addition

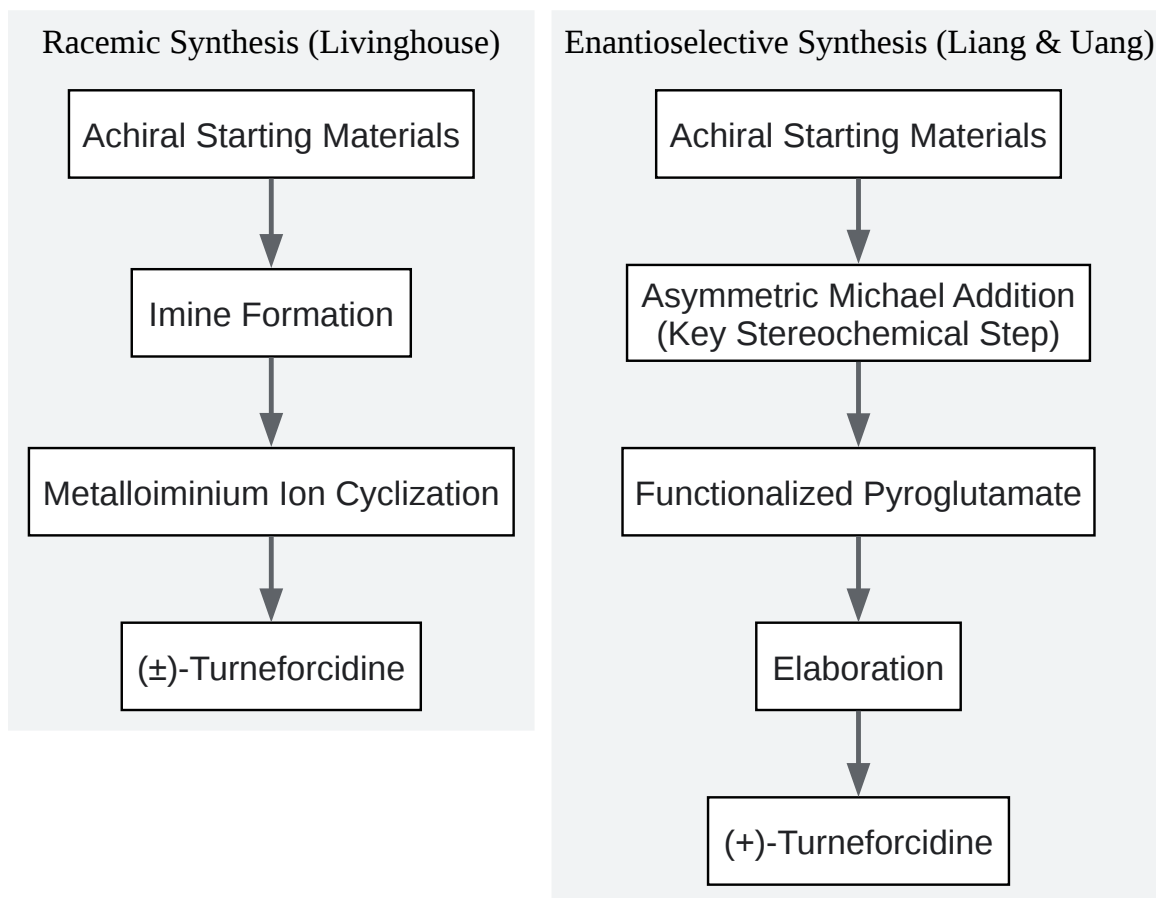


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Caption: Key asymmetric Michael addition.

Experimental Workflow Comparison

The following diagram illustrates the logical flow of the two synthetic approaches, highlighting the key differences in strategy.



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Caption: Comparison of synthetic workflows.

Conclusion

The total synthesis of **Turneforcidine** has been successfully achieved through various synthetic strategies. The racemic synthesis developed by Livinghouse offers a concise and high-yielding route. For applications requiring enantiomerically pure material, the asymmetric synthesis by Liang and Uang provides an effective solution by establishing the key stereochemistry early in the synthetic sequence. These detailed protocols and application notes serve as a valuable resource for researchers engaged in the synthesis of pyrrolizidine alkaloids and the development of novel therapeutic agents.

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